tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Overview
Description
tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: is a chemical compound with the molecular formula C12H13BrN2O2 and a molecular weight of 297.15 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves the bromination of a pyrrolopyridine precursor followed by esterification. One common method includes the use of a palladium-catalyzed Larock indole synthesis to construct the pyrrolopyridine core . The reaction conditions often involve the use of palladium catalysts, bases, and solvents such as toluene or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, often involving reagents like hydrogen peroxide or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic amounts of palladium or platinum are frequently used.
Major Products:
Substitution Reactions: Products include various substituted pyrrolopyridines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products can include oxidized or reduced forms of the original compound, such as alcohols or ketones.
Scientific Research Applications
Chemistry: tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound finds applications in the development of novel materials and as a precursor in the synthesis of functionalized pyrrolopyridines used in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom and the pyrrolopyridine core play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
- tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-butyl 3-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Uniqueness: tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The tert-butyl ester group also enhances its stability and solubility, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl 3-bromopyrrolo[2,3-c]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-4-5-14-6-10(8)15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYPHTDECKDRTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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